8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of a bromine atom, a methyl group, and a quinazoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylxanthine to introduce the bromine atom at the 8-position. This is followed by the alkylation of the 7-position with 4-methylquinazoline-2-ylmethyl chloride under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The purine ring can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the quinazoline moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 8-position.
Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, potentially leading to different purine derivatives.
Hydrolysis: Products include the cleavage fragments of the original compound.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used as a tool compound to study purine metabolism and related biochemical pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that mediate cellular signaling pathways. The quinazoline moiety may contribute to the binding affinity and specificity of the compound, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-3-methylxanthine: Lacks the quinazoline moiety, making it less complex and potentially less active.
7-(4-Methylquinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the bromine atom, similar to the previous compound.
Uniqueness
8-Bromo-3-methyl-7-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both the bromine atom and the quinazoline moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H13BrN6O2 |
---|---|
Molekulargewicht |
401.22 g/mol |
IUPAC-Name |
8-bromo-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H13BrN6O2/c1-8-9-5-3-4-6-10(9)19-11(18-8)7-23-12-13(20-15(23)17)22(2)16(25)21-14(12)24/h3-6H,7H2,1-2H3,(H,21,24,25) |
InChI-Schlüssel |
ZYKNFZGTCKBGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C4=C(N=C3Br)N(C(=O)NC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.